N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often utilize large-scale batch or continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: A simpler benzoxazole derivative with similar biological activities.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzoxazole-related compound with potential therapeutic applications.
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-20-19(13-14)24-22(26-20)17-9-6-10-18(15(17)2)23-21(25)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,23,25) |
InChI Key |
BTKHRUWJPIWACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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